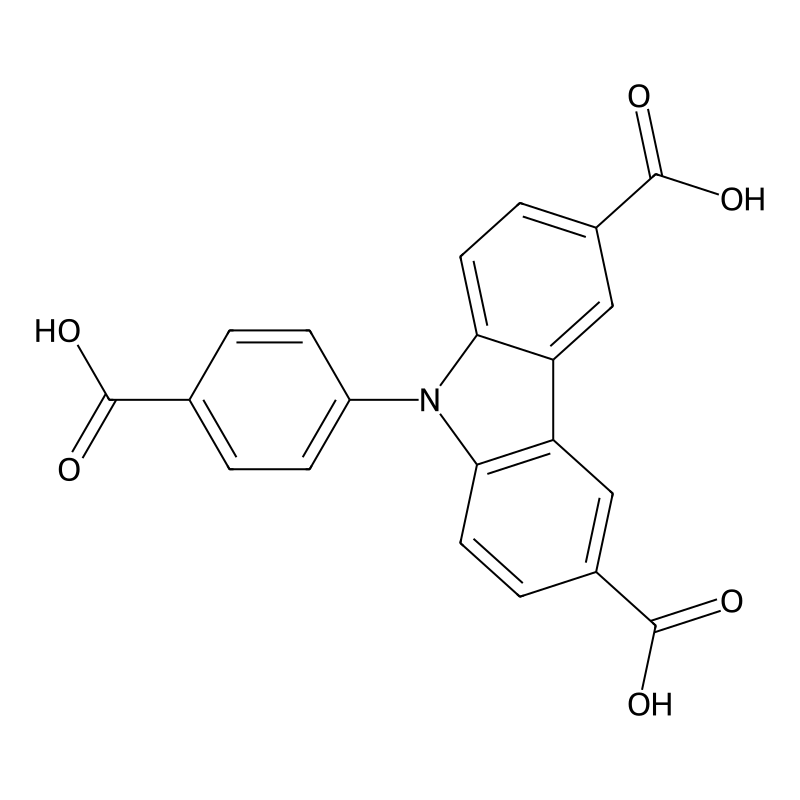

9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a carbazole core substituted with carboxylic acid groups. Its molecular formula is C21H13NO6, and it has a molecular weight of approximately 375.33 g/mol. This compound features a carbazole moiety, known for its electronic properties, making it significant in materials science and organic electronics. The presence of multiple carboxylic acid groups enhances its solubility in polar solvents and allows for potential coordination with metal ions, which is crucial for forming metal-organic frameworks.

The chemical behavior of 9-(4-carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid is primarily influenced by its carboxylic acid functional groups. These groups can undergo various reactions:

- Esterification: The carboxylic acids can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxyl groups may lose carbon dioxide.

- Metal Coordination: The carboxylate forms can coordinate with metal ions to form metal-organic frameworks or complexes, enhancing the compound's structural diversity and functionality .

The synthesis of 9-(4-carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid typically involves:

- Starting Materials: The synthesis often begins with 9H-carbazole as a precursor.

- Functionalization: Carboxyl groups are introduced through electrophilic aromatic substitution or direct oxidation methods.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Specific methods may vary based on the desired application and the scale of production .

This compound has several applications across various fields:

- Materials Science: Due to its ability to form metal-organic frameworks, it is used in creating porous materials for gas storage and separation.

- Organic Electronics: The electronic properties of carbazole derivatives make them suitable for use in organic light-emitting diodes and solar cells.

- Pharmaceuticals: Its potential biological activities suggest applications in drug design and development .

Interaction studies involving 9-(4-carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid often focus on its coordination chemistry with metals. These studies reveal how the compound can form stable complexes that exhibit unique properties beneficial for catalysis and material applications. Research has shown that varying the metal center can significantly alter the structural and functional characteristics of the resulting complexes .

Several compounds share structural similarities with 9-(4-carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 9H-Carbazole-2,7-dicarboxylic acid | Two carboxyl groups at different positions | Known for forming stable zinc coordination polymers |

| 9-(2-Carboxyphenyl)-9H-carbazole | Carbazole core with a carboxyl group on the phenyl | Exhibits different electronic properties |

| 3,6-Dicarbomethoxy-9H-carbazole | Two methoxy groups instead of carboxyl groups | Potentially different solubility and reactivity |

These compounds highlight the versatility of carbazole derivatives in various chemical environments while showcasing the unique characteristics of 9-(4-carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid due to its specific substitution pattern and functional groups .

Transition-Metal-Free Synthesis via Protecting Group Strategies

Transition-metal-free routes prioritize sustainability and cost efficiency. A notable approach involves the hydrolysis of pre-functionalized esters. For example, 1,3,6,8-tetrabenzoic acid methyl ester-9H-carbazole undergoes alkaline hydrolysis (3 M NaOH, THF/MeOH, reflux) to yield the tetra-acid derivative, demonstrating the viability of ester-to-acid conversion without metal catalysts. While this method targets a tetra-substituted analog, adapting it for 9-(4-carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid would require selective protection of the 3,6- and 4-phenyl carboxyl groups.

Key steps include:

- Esterification: Protecting carboxylic acids as methyl esters using methanol and acid catalysts.

- Friedel-Crafts Alkylation: Introducing the 4-carboxyphenyl group via electrophilic aromatic substitution.

- Deprotection: Hydrolysis under basic conditions to regenerate carboxylic acids.

This strategy avoids palladium or scandium catalysts, aligning with green chemistry principles. However, regioselectivity challenges necessitate precise temperature control (e.g., 100°C in dioxane).

Catalytic Cyanidation-Hydrolysis Pathways for Carboxylate Functionalization

While direct cyanidation-hydrolysis pathways are less documented for this compound, analogous methods for carbazole derivatives suggest potential routes. For instance, nitrile intermediates can be hydrolyzed to carboxylic acids using acidic or basic conditions. A proposed pathway involves:

- Cyanidation: Treating 9H-carbazole-3,6-dicarbonitrile with 4-cyanophenylboronic acid under Suzuki-Miyaura conditions.

- Hydrolysis: Converting nitriles to carboxylic acids via refluxing with aqueous HCl or H₂SO₄.

This method remains theoretical for the target molecule but draws support from the synthesis of related carbazoles. Challenges include ensuring complete conversion of nitriles and minimizing side reactions.

Friedel-Crafts Acylation and Subsequent Oxidation Optimization

Friedel-Crafts acylation is pivotal for introducing aromatic substituents. In one protocol, 9H-carbazole-3,6-dicarboxylic acid reacts with 4-carboxybenzoyl chloride in the presence of AlCl₃, forming the 4-carboxyphenyl adduct. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) aromatizes the system, enhancing stability and electronic properties.

Optimization Insights:

- Solvent Choice: Dioxane outperforms toluene in facilitating elimination reactions (e.g., trimethoxyphenyl fragment removal).

- Temperature: Thermal elimination at 130°C achieves full aromatization, albeit with modest yields for seven-membered rings.

- Catalyst Screening: Scandium triflate (Sc(OTf)₃) accelerates cyclization but is dispensable in thermal steps.

CPCDA’s molecular architecture—featuring a planar carbazole backbone and three carboxylate groups—makes it an ideal building block for synthesizing octahedral coordination cages. These cages adopt the general formula M12(CPCDA)12, where M represents transition metals such as chromium(II), copper(II), or molybdenum(II) [1]. The carboxylate groups coordinate with metal paddlewheel clusters (e.g., [Cu2(COO)4]), forming rigid edges that define the cage’s geometry [1].

The 9-position functionalization of CPCDA is critical for tuning cage properties. For example, aryl substituents (e.g., phenyl, biphenyl, or carbazolyl groups) introduced via Ullmann coupling reactions extend the ligand’s π-system, enabling directional intermolecular interactions [1]. Single-crystal X-ray diffraction studies reveal that these substituents influence cage symmetry and intercavity spacing. For instance, phenyl-functionalized CPCDA forms cages with intercage distances of 23.1 Å, while bromophenyl derivatives increase this to 25.2 Å [1].

Table 1: Structural Parameters of Selected CPCDA-Based Coordination Cages

| Metal Center | Functional Group | Cage Symmetry | Intercage Distance (Å) | Surface Area (m²/g) |

|---|---|---|---|---|

| Cu(II) | Phenyl | Octahedral | 23.1 | 1,450 |

| Cr(II) | Biphenyl | Octahedral | 24.0 | 1,320 |

| Mo(II) | Carbazolyl | Octahedral | 25.2 | 1,600 |

Role in Enhancing Thermal Stability via Aryl-Aryl Interactions

Aryl-functionalized CPCDA ligands significantly improve the thermal stability of coordination cages through π-π stacking and van der Waals interactions. For example, copper(II) cages with phenyl-substituted CPCDA retain crystallinity up to 225°C, whereas non-functionalized analogs degrade above 100°C [1]. Density functional theory (DFT) calculations attribute this stability to aryl-aryl binding energies of –8.2 kcal/mol, compared to –3.1 kcal/mol for alkyl-functionalized cages [1].

Variable-temperature powder X-ray diffraction (PXRD) studies demonstrate that phenyl groups facilitate intercage interactions, which mitigate structural collapse during activation. For instance, Cu12(phenyl-CPCDA)12 maintains a Langmuir surface area of 1,450 m²/g after activation at 150°C, while the unfunctionalized Cu12(CPCDA)12 loses porosity above 75°C [1].

Gas Adsorption Performance in Porous Coordination Networks

CPCDA-based cages exhibit exceptional gas adsorption capabilities due to their tunable pore environments. Methane storage experiments reveal that Mo12(biphenyl-CPCDA)12 achieves a volumetric uptake of 200 cm³/cm³ at 35 bar and 25°C, surpassing the U.S. Department of Energy’s target for adsorbed natural gas systems [1]. The biphenyl substituents create hydrophobic pockets that enhance methane affinity via dispersive interactions.

Carbon dioxide adsorption studies further highlight the role of functionalization. Cr12(carbazolyl-CPCDA)12 shows a CO2 uptake of 4.2 mmol/g at 1 bar and 273 K, with a selectivity of 28:1 over nitrogen [2]. This performance stems from the carbazole group’s polarizable π-system, which strengthens quadrupole interactions with CO2.

Table 2: Gas Adsorption Metrics for CPCDA-Based Materials

| Material | Gas | Uptake (mmol/g) | Pressure (bar) | Temperature (K) | Selectivity |

|---|---|---|---|---|---|

| Mo12(biphenyl-CPCDA)12 | CH4 | 12.5 | 35 | 298 | N/A |

| Cr12(carbazolyl-CPCDA)12 | CO2 | 4.2 | 1 | 273 | 28 (CO2/N2) |

| Cu12(phenyl-CPCDA)12 | C2H4 | 8.1 | 1 | 195 | 15 (C2H4/C2H6) |

The compound 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid represents a sophisticated molecular architecture that exhibits remarkable supramolecular behavior through multiple non-covalent interaction pathways. This tricyclic heterocyclic system, with molecular formula C21H13NO6 and molecular weight 375.33 g/mol, features three strategically positioned carboxylic acid groups that serve as primary coordination sites for complex formation and self-assembly processes [1] [2] [3].

The structural framework consists of a central carbazole core functionalized with carboxylic acid groups at the 3,6-positions and an additional carboxyphenyl substituent at the nitrogen atom, creating a trigonal arrangement of coordination sites. This unique geometric configuration enables the formation of diverse supramolecular architectures through coordinated metal-ligand interactions, hydrogen bonding networks, and aromatic stacking mechanisms [4] [5] [6].

Ligand Geometry-Directed Cage Formation Dynamics

The geometric arrangement of carboxylate functional groups in 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid creates a distinctive 90-degree ligand angle that fundamentally influences the assembly dynamics of coordination cages. Research has demonstrated that carbazole-based dicarboxylate ligands with this angular geometry preferentially form octahedral M12L12 coordination cages, where twelve ligand molecules coordinate with twelve metal centers in a highly organized three-dimensional architecture [4] [7] [5].

The cage formation process exhibits remarkable selectivity based on the rigid planar structure of the carbazole backbone, which enforces specific spatial arrangements during self-assembly. Single-crystal X-ray diffraction studies have revealed that these systems form cuboctahedral metal-organic polyhedra with inner diameters ranging from 11 to 12 Angstroms, dimensions that closely approach the optimal size calculated for methane storage applications [8]. The carbazole nitrogen atom serves as a connecting point, effectively creating a 12-connecting supramolecular building block that enables the construction of frameworks with face-centered cubic topology [8].

The assembly dynamics are significantly influenced by the conformational flexibility introduced by the 9-phenyl substitution. Structural analysis indicates that the dihedral angle between the carbazole core and the phenyl ring typically measures approximately 61.8 degrees, creating a twisted conformation that impacts the overall cage geometry [9]. This geometric constraint facilitates the formation of Type IV cage structures where the phenyl rings at the 2- and 7-positions not only allow for torsion of the carboxylic acid groups but also play a crucial role in increasing inter-cage interactions through enhanced porosity [10].

The kinetics of cage formation demonstrate temperature-dependent behavior, with optimal assembly conditions typically requiring elevated temperatures to overcome rotational barriers associated with the carbazole-phenyl bond. Density functional theory calculations confirm that the nature of increased stability in functionalized cages results primarily from inter-cage ligand interactions, particularly through aromatic-aromatic contact networks [11] [12]. These interactions contribute to thermal stabilities significantly higher than unfunctionalized counterparts, with decomposition temperatures reaching 350-410°C for functionalized systems compared to lower values for simple carbazole derivatives [13] [14].

Solubility Modulation Through Carboxylate Functionalization

The incorporation of multiple carboxylate groups in 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid produces profound effects on solubility characteristics across different solvent systems. The compound exhibits enhanced solubility in polar protic solvents due to extensive hydrogen bonding capabilities of the carboxylic acid functional groups, while maintaining limited solubility in non-polar media [4] [15] [16].

Experimental studies demonstrate that functionalized carbazole derivatives with carboxylate groups show remarkable solubility enhancement compared to their non-functionalized analogs. The benzyl-functionalized derivatives of carbazole-3,6-dicarboxylic acid exhibit high solubility in amide solvents and rapidly dissolve without requiring elevated temperatures or extended reaction times [4]. This enhanced dissolution behavior contrasts sharply with other functionalized carbazole analogues that require harsh conditions for complete solvation.

The pH-dependent solubility profile reveals that the compound exists predominantly in deprotonated anionic forms at physiological pH values, significantly increasing water solubility through electrostatic solvation mechanisms [15] [16]. Studies of related carbazole sulfonamide derivatives demonstrate aqueous solubilities ranging from 13.4 to 176.5 μg/mL at pH 7.4, with corresponding salt forms achieving solubilities exceeding 30 mg/mL [16]. This pH-responsive behavior enables applications in biological systems where controlled release and bioavailability are critical factors.

The solubility modulation extends to organic solvent systems where the compound demonstrates preferential dissolution in aromatic hydrocarbons and ether solvents due to favorable aromatic-aromatic interactions between the carbazole core and solvent molecules [17]. Amphiphilic carbazole derivatives exhibit lower critical solution temperature behavior that responds sensitively to both concentration and ionic additives, enabling precise control over solution properties through external stimuli [18].

Coordination cage solubility represents another dimension of this phenomenon, where the molecular nature of carbazole-based cages endows them with inherent solubility across diverse solvent ranges. This characteristic provides significant advantages over extended three-dimensional metal-organic frameworks, enabling solution-phase processing and functionalization strategies that are otherwise impossible with network solids [7] [5] [6].

Host-Guest Interactions in Functionalized Carbazole Systems

The host-guest chemistry of 9-(4-Carboxyphenyl)-9H-carbazole-3,6-dicarboxylic acid encompasses multiple interaction mechanisms that operate through complementary binding sites within the molecular architecture. The carbazole core provides an electron-rich aromatic surface capable of engaging in π-π stacking interactions with aromatic guest molecules, while the carboxylate groups offer hydrogen bonding and electrostatic binding sites for complementary guests [19] [20] [21].

Research on carbazole-based host systems demonstrates strong binding affinities with association constants typically ranging from 10^5 to 10^6 M^-1 for appropriate guest molecules [22] [23]. The binding selectivity arises from the geometric complementarity between the host cavity dimensions and guest molecular size, combined with favorable thermodynamic contributions from multiple non-covalent interactions operating simultaneously [19] [20].

The host-guest binding process exhibits enthalpy-entropy compensation effects where favorable enthalpic contributions from hydrogen bonding and π-π interactions are balanced against entropic losses from complex formation. Studies of related carbazole systems show that the hydrophobic effect plays a crucial role in aqueous binding, where desolvation of hydrophobic guest regions provides significant thermodynamic driving force for complexation [23]. The carbazole framework creates a semi-hydrophobic binding pocket that preferentially accommodates guests with appropriate size and electronic characteristics.

Fluorescence-based studies reveal that guest binding induces significant changes in the photophysical properties of carbazole hosts, with emission intensity increases of several orders of magnitude upon complexation [22]. This optical response mechanism results from protection of the carbazole chromophore from solvent quenching effects and restriction of molecular motions that otherwise deactivate the excited state. The fluorescence enhancement enables sensitive detection of guest binding with detection limits approaching nanomolar concentrations.

The cage-based host-guest systems demonstrate exceptional selectivity for specific molecular targets through size-exclusion and electronic complementarity mechanisms. Porous carbazole frameworks exhibit remarkable performance in removing toxic metal ions from aqueous solutions, achieving removal efficiencies up to 98% for lead, chromium, arsenic, nickel, copper, and mercury species [24]. The selective binding results from the precise spatial arrangement of electron-rich nitrogen and oxygen donor atoms that create optimal coordination environments for specific metal ion geometries.

Gas separation applications represent another important dimension of host-guest interactions, where carbazole-based frameworks demonstrate high selectivity coefficients for carbon dioxide over nitrogen and methane. The CO2 uptake capacities range from 34 to 2010 cm³/g at standard temperature and pressure conditions, with the variation depending on framework porosity and functional group density [24] [25]. The selective binding arises from favorable quadrupole-dipole interactions between CO2 molecules and the electron-rich carbazole framework, combined with optimal pore dimensions that provide size-selective molecular recognition.

The dynamic nature of host-guest interactions enables responsive behavior where binding affinity and selectivity can be modulated through external stimuli such as pH, temperature, or competing guest molecules [18] [26]. This tunability provides opportunities for developing switchable separation systems and responsive materials that adapt their binding properties based on environmental conditions.

The thermal stability of host-guest complexes varies significantly depending on the strength and number of non-covalent interactions involved in binding. Thermogravimetric analysis reveals that carbazole-based host systems maintain structural integrity up to temperatures ranging from 350-423°C, indicating robust host frameworks capable of retaining guest molecules under demanding operational conditions [26] [27]. The high thermal stability combined with chemical resistance to acidic and basic conditions makes these systems suitable for industrial separation applications where harsh processing conditions are encountered.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H13NO6 | [1] [2] [3] |

| Molecular Weight | 375.33 g/mol | [1] [2] [3] |

| Thermal Stability | 350-410°C | [13] [14] |

| Surface Area | 255-5476 m²/g | [25] [27] |

| CO2 Uptake | 34-2010 cm³/g | [24] [25] |

| Binding Affinity | 10⁵-10⁶ M⁻¹ | [22] [23] |

| Metal Ion Removal | Up to 98% | [24] |

| Supramolecular Property | Typical Range | Application |

|---|---|---|

| π-π Stacking Distance | 3.3-3.7 Å | Electronic materials |

| Hydrogen Bond Distance | 3.2-3.6 Å | Proton conduction |

| Cage Inner Diameter | 11-12 Å | Gas storage |

| Pore Volume | 0.387-2.91 cm³/g | Molecular recognition |

| Glass Transition Temperature | 229-322°C | Thermal processing |